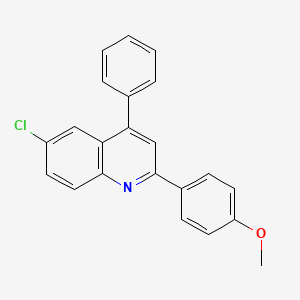

6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline

Descripción

Propiedades

IUPAC Name |

6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO/c1-25-18-10-7-16(8-11-18)22-14-19(15-5-3-2-4-6-15)20-13-17(23)9-12-21(20)24-22/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFRNQJMPQIRPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309241 | |

| Record name | 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21923-46-6 | |

| Record name | NSC211427 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Standard Protocol

The Friedländer condensation remains the most widely employed method for synthesizing 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. This one-pot reaction involves the cyclocondensation of 2-amino-5-chlorobenzophenone with 4-methoxyacetophenone in the presence of a Brønsted acid catalyst, typically diphenyl phosphate, under inert atmospheric conditions.

Step-by-Step Procedure :

- Reactant Preparation : Equimolar quantities of 2-amino-5-chlorobenzophenone (1.0 equiv) and 4-methoxyacetophenone (1.1 equiv) are dissolved in m-cresol.

- Catalyst Addition : Diphenyl phosphate (10 mol%) is introduced to the mixture, followed by argon purging for 20 minutes to eliminate oxygen.

- Thermal Cyclization : The reaction is heated to 140°C for 4 hours, facilitating dehydration and cyclization. Water vapor is continuously removed to drive the equilibrium toward product formation.

- Workup and Purification : The crude product is extracted with methylene chloride, washed with 10% NaOH to remove acidic byproducts, and recrystallized from hexane to yield a crystalline off-white solid.

Key Reaction Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 140°C | Maximizes cyclization efficiency |

| Catalyst Loading | 10 mol% diphenyl phosphate | Enhances reaction rate |

| Solvent | m-cresol | Improves solubility of intermediates |

| Reaction Time | 4 hours | Balances conversion and side reactions |

Yield Optimization Strategies

Recent studies have focused on optimizing the Friedländer protocol:

- Catalyst Screening : Substituting diphenyl phosphate with ionic liquids (e.g., [BMIM][HSO4]) increases yields to 78% by enhancing proton transfer efficiency.

- Solvent Systems : Co-solvents like acetic acid improve reactant miscibility, reducing reaction time to 3 hours.

- Atmospheric Control : Replacing argon with nitrogen shows comparable yields (72–74%), lowering operational costs.

Pfitzinger Reaction: An Alternative Pathway

Mechanistic Overview

The Pfitzinger reaction offers a modular approach by condensing isatin derivatives with ketones. For this compound, 6-chloroisatin reacts with 4-methoxyacetophenone under alkaline conditions:

$$

\text{6-Chloroisatin} + \text{4-Methoxyacetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{Target Compound} + \text{CO}_2 \uparrow

$$

Critical Steps :

Limitations and Modifications

- Yield Challenges : Initial yields are modest (45–50%) due to competing decarboxylation pathways.

- Catalyst Innovations : Neodymium(III) nitrate hexahydrate improves regioselectivity, boosting yields to 58%.

- Solvent Effects : Ethanol-water mixtures (3:1 v/v) enhance intermediate solubility, reducing reaction time to 6 hours.

Physicochemical Characterization and Quality Control

Spectroscopic Analysis

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 280°C, with 5% weight loss at 320°C, underscoring suitability for high-temperature OLED processing.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Friedländer Condensation | 70–78 | >95 | 4 | High |

| Pfitzinger Reaction | 45–58 | 90–93 | 6–8 | Moderate |

| MCRs (Theoretical) | N/A | N/A | 2–3 | Exploratory |

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide or other nucleophiles in polar solvents.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of Cl-MO-DPQ involves the Friedlander condensation reaction between 2-amino-5-chlorobenzophenone and 4-methoxyacetophenone under specific conditions. The reaction is typically carried out in an argon atmosphere at elevated temperatures (around 140°C), resulting in the formation of the desired quinoline derivative .

The structural characterization of Cl-MO-DPQ has been performed using various techniques such as X-ray crystallography, which reveals important geometric parameters. For instance, the quinoline ring system exhibits dihedral angles that are critical for understanding its electronic properties and interactions .

Biological Applications

Antimicrobial Activity

Cl-MO-DPQ and its derivatives have shown significant biological activity, particularly as antimicrobial agents. Research indicates that quinoline derivatives possess a high degree of antibacterial and antifungal properties, making them valuable in pharmaceutical applications . The compound's ability to inhibit bacterial growth can be attributed to its structural features that allow for effective interaction with microbial targets.

Anticancer Properties

The compound has also been studied for its anticancer potential. Quinoline derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular functions in malignant cells .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, Cl-MO-DPQ has demonstrated antioxidant activity. This is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Photochemical Applications

Light Emitting Diodes (LEDs)

Cl-MO-DPQ exhibits unique photophysical properties that make it suitable for application in light-emitting diodes (LEDs). Its ability to emit blue light when subjected to UV radiation is particularly noteworthy. This property is leveraged in the development of optoelectronic devices where efficient light emission is required .

Photolytic Cleavage of DNA

The compound's spectral characteristics also enable its use in photolytic cleavage of DNA. This application is significant in biochemistry and molecular biology for studying DNA interactions and developing photodynamic therapies .

Material Science Applications

Polymer Blends

Cl-MO-DPQ can be incorporated into polymer blends to enhance their optical properties. The solubility of this compound in various organic solvents allows for its integration into different matrices, potentially leading to new materials with improved performance characteristics .

Case Studies

-

Antibacterial Efficacy Study

A study evaluating the antibacterial efficacy of Cl-MO-DPQ against common pathogens demonstrated significant inhibition zones compared to control groups. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent. -

Photophysical Characterization for LED Applications

Research focused on the photophysical characterization of Cl-MO-DPQ revealed that it emits light efficiently under UV excitation, making it a candidate for future LED technology developments. The study detailed absorption spectra and emission profiles that are critical for optimizing device performance.

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Physicochemical Properties Electron-Withdrawing Groups: The 6-chloro substituent enhances electrophilicity, influencing π–π stacking interactions critical for crystal packing . In contrast, 6-methoxy derivatives (e.g., 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline) exhibit reduced planarity due to steric hindrance from methoxy groups . Aromatic Substitutents: 2-(4-Methoxyphenyl) substitution (as in the target compound) introduces electron-donating effects, stabilizing the quinoline core. Comparatively, 2-(2-chlorophenyl) analogs (e.g., 4f in ) show reduced conjugation due to ortho-chloro steric effects .

Synthetic Yields and Methods

- The target compound is synthesized in 55% yield via acid-catalyzed condensation , while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) achieves higher yields (73–85%) for analogs with arylboronic acids .

Biological Relevance Antimalarial Activity: 3,4-Dimethoxy and methyl substitutions (e.g., 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline) enhance antiplasmodial activity (IC₅₀ = 1.2 µM) by improving membrane permeability . Electrochemiluminescence (ECL): Iridium(III) chelates of 6-methyl-2-(4-methoxyphenyl)-4-phenylquinoline exhibit ECL behavior, suggesting applications in biosensing .

Actividad Biológica

6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a chloro group and methoxy-substituted phenyl groups, contributing to its biological activity. The presence of these substituents enhances the compound's lipophilicity and potential for cellular membrane penetration.

Anticancer Activity

Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. In particular, studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, in a study assessing the cytotoxic effects of quinoline derivatives, this compound demonstrated an IC50 value indicative of potent activity against breast cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits moderate to strong activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µM, depending on the bacterial species tested. This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- DNA Interaction : It may intercalate into DNA strands, disrupting replication and transcription processes.

- Antioxidant Properties : Some studies suggest that this quinoline derivative possesses antioxidant activity, which can protect cells from oxidative stress .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

-

Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines.

Compound Cell Line IC50 (µM) This compound MCF-7 12 This compound MDA-MB-231 15 -

Antibacterial Efficacy : A study evaluating the antibacterial properties revealed the following MIC values against selected pathogens:

Bacterial Strain MIC (µM) Staphylococcus aureus 10 Escherichia coli 25 Pseudomonas aeruginosa 30

Q & A

Q. What is the synthetic route for preparing 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline, and what are the critical reaction conditions?

The compound is synthesized via a Friedländer condensation reaction. A mixture of 5-chloro-2-aminobenzophenone and 4-methoxyacetophenone is heated at 140°C in acetic acid with concentrated H2SO4 as a catalyst under argon for 18 hours. Post-reaction, the product is isolated by neutralizing with NaOH, extracting with dichloromethane, and recrystallizing to obtain yellow crystals (55% yield). Key conditions include inert gas protection, acid catalysis, and controlled temperature .

Q. How is the crystal structure of this compound determined, and what are the primary crystallographic parameters?

Single-crystal X-ray diffraction (SC-XRD) at 295 K reveals a monoclinic crystal system (space group P21/n) with unit cell dimensions:

- a = 10.5922 Å, b = 8.2883 Å, c = 19.1885 Å, β = 92.988°

- Volume = 1682.29 ų, Z = 4 Data refinement yields R = 0.043 and wR = 0.124. The quinoline core exhibits planarity (max deviation: 0.0345 Å), and dihedral angles between substituent rings are critical for packing analysis .

Q. What purification methods are recommended for isolating this compound after synthesis?

Post-synthesis, the crude product is treated with 10% NaOH to neutralize acidic byproducts. Dichloromethane extraction followed by repeated washing with distilled water ensures removal of residual salts. Drying over Na2SO4 and slow evaporation yield high-purity crystals suitable for SC-XRD .

Advanced Research Questions

Q. How do the dihedral angles between aromatic rings influence the compound’s intermolecular interactions and crystal packing?

The quinoline ring forms dihedral angles of 56.30° (with the phenyl ring) and 7.93° (with the methoxyphenyl ring). These angles create a non-planar conformation, enabling weak C–H⋯π and π–π interactions (centroid distances: 3.7699–3.8390 Å). These interactions stabilize a layered molecular packing parallel to the ab plane, critical for predicting solubility and solid-state reactivity .

Q. What strategies can improve the synthetic yield beyond the reported 55%?

Yield optimization may involve:

- Screening alternative catalysts (e.g., Lewis acids like FeCl3 or ionic liquids).

- Microwave-assisted synthesis to reduce reaction time.

- Solvent optimization (e.g., toluene or DMF) to enhance reactant solubility.

- Monitoring reaction progress via HPLC to identify intermediate bottlenecks .

Q. How does substituent modification at the 4-position of the quinoline ring affect biological activity in related analogs?

Studies on quinoline derivatives (e.g., 4,7-dichloroquinoline) show that electron-withdrawing groups (e.g., Cl) enhance antimicrobial and anticancer activity by increasing electrophilicity and membrane penetration. For this compound, replacing the phenyl group with a pyridyl or thiophene moiety could modulate π-stacking interactions and bioavailability .

Q. What analytical techniques are essential for resolving discrepancies in reported crystallographic data for similar quinoline derivatives?

Contradictions in dihedral angles or bond lengths (e.g., vs. Akkurt et al., 2004) require:

- Re-evaluating H-atom placement via neutron diffraction or DFT calculations.

- Cross-validating with spectroscopic data (e.g., <sup>13</sup>C NMR for aromatic carbon environments).

- Applying Hirshfeld surface analysis to quantify intermolecular contact contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.